molecular formula C6H7BO4 B1323080 2-ACETYLFURAN-3-BORONIC ACID CAS No. 49777-66-4

2-ACETYLFURAN-3-BORONIC ACID

Cat. No. B1323080
M. Wt: 153.93 g/mol
InChI Key: MRVDHJBXDYRKMA-UHFFFAOYSA-N
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Patent
US09266896B2

Procedure details

2,3-Dibromofuran (5.00 g) was dissolved in anhydrous diethyl ether (200 mL) and cooled to −70° C., under an atmosphere of nitrogen. n-Butyllithium (2.5M solution in hexanes, 10.2 mL) was added and the resultant mixture was stirred at −70° C. for 50 minutes. A solution of anhydrous N,N-dimethylacetamide (2.3 mL) in diethyl ether (20 mL) was added and the mixture was warmed to −10° C. The solution was re-cooled to −70° C. and n-butyllithium (2.5M solution in hexanes, 11 mL) was added and the resultant mixture stirred at −70° C. for 1 hour. Tri-isopropyl borate (6.2 mL) was added and the reaction mixture was stirred while the temperature rose from −70° C. to 0° C. The mixture was acidified with 4M hydrochloric acid, extracted into ether, dried (MgSO4) and filtered. The filtrate was concentrated to give an oil which was triturated with tert-butyl methyl ether and the solid obtained was collected by filtration and dried under vacuum to give 2-acetyl-furan-3-boronic acid (0.760 g) as a brown solid.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
10.2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
11 mL
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
6.2 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Br[C:2]1[O:3][CH:4]=[CH:5][C:6]=1Br.C([Li])CCC.[B:13](OC(C)C)([O:18]C(C)C)[O:14]C(C)C.Cl.[CH2:27]([O:29]CC)[CH3:28]>CN(C)C(=O)C>[C:27]([C:2]1[O:3][CH:4]=[CH:5][C:6]=1[B:13]([OH:18])[OH:14])(=[O:29])[CH3:28]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
2.3 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1OC=CC1Br
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
10.2 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
11 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Six
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
6.2 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to −10° C
TEMPERATURE
Type
TEMPERATURE
Details
The solution was re-cooled to −70° C.
CUSTOM
Type
CUSTOM
Details
rose from −70° C. to 0° C
EXTRACTION
Type
EXTRACTION
Details
extracted into ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
was triturated with tert-butyl methyl ether
CUSTOM
Type
CUSTOM
Details
the solid obtained
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1OC=CC1B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.76 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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